6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride
Overview
Description
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 It is known for its unique structure, which includes a methanopyridoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the methanopyridoazepine ring system. The final step often involves the addition of hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Catharanthine: A structurally related compound with similar biological activity.
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride:
Uniqueness
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is unique due to its specific ring structure and the presence of the methanopyridoazepine system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPPFOKFWXLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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